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molecular formula C12H16FN B177220 4-(3-Fluorobenzyl)piperidine CAS No. 202126-85-0

4-(3-Fluorobenzyl)piperidine

Cat. No. B177220
M. Wt: 193.26 g/mol
InChI Key: ZXAPMANOWGBURM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09290472B2

Procedure details

A mixture of benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate (Intermediate 181, 1.05 g), 20% palladium hydroxide on carbon (0.227 g), IMS (30 mL) and acetic acid (10 mL) was degassed by nitrogen/vacuum purging. The mixture was placed under an atmosphere of hydrogen with rapid stirring. After 2 hours the mixture was filtered and the filtrate was diluted with water (40 mL) and neutralized with Na2CO3. The solution was saturated with sodium chloride, extracted with ethyl acetate dried (MgSO4) and filtered. The filtrate was concentrated in vacuo and the residue was dissolved in a mixture of methanol and water (20 mL, 1:1) and passed down a SCX-2 column. The product was eluted with 2M ammonia to give 4-(3-fluorobenzyl)piperidine (0.532 g)
Name
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
Quantity
1.05 g
Type
reactant
Reaction Step One
Name
Intermediate 181
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
IMS
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.227 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH:5]=[C:6]1[CH2:11][CH2:10][N:9](C(OCC2C=CC=CC=2)=O)[CH2:8][CH2:7]1>[OH-].[OH-].[Pd+2].C(O)(=O)C>[F:1][C:2]1[CH:3]=[C:4]([CH:22]=[CH:23][CH:24]=1)[CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1 |f:1.2.3|

Inputs

Step One
Name
benzyl 4-(3-fluorobenzylidene)piperidine-1-carboxylate
Quantity
1.05 g
Type
reactant
Smiles
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
Name
Intermediate 181
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=C2CCN(CC2)C(=O)OCC2=CC=CC=C2)C=CC1
Name
IMS
Quantity
30 mL
Type
solvent
Smiles
Name
Quantity
0.227 g
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was degassed by nitrogen/vacuum
CUSTOM
Type
CUSTOM
Details
purging
FILTRATION
Type
FILTRATION
Details
After 2 hours the mixture was filtered
Duration
2 h
ADDITION
Type
ADDITION
Details
the filtrate was diluted with water (40 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in a mixture of methanol and water (20 mL, 1:1)
WASH
Type
WASH
Details
The product was eluted with 2M ammonia

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CC2CCNCC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.532 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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